molecular formula C14H24N2O6 B1445863 5-Oxa-2-aza-spiro[3.4]octane hemioxalate CAS No. 1523618-29-2

5-Oxa-2-aza-spiro[3.4]octane hemioxalate

Cat. No.: B1445863
CAS No.: 1523618-29-2
M. Wt: 316.35 g/mol
InChI Key: OZSFCICIMABNNL-UHFFFAOYSA-N
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Description

5-Oxa-2-aza-spiro[3.4]octane hemioxalate (CAS: 1523618-29-2) is a spirocyclic compound with a molecular formula of 2[C₆H₁₁NO]·C₂H₂O₄ and a molecular weight of 316.35 g/mol . This compound features a bicyclic structure where a five-membered oxa (oxygen-containing) ring is fused to a four-membered aza (nitrogen-containing) ring at a single spiro carbon atom. Its hemioxalate salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications. The compound is typically stored under refrigeration in an inert atmosphere to prevent degradation .

Properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSFCICIMABNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Properties

General Synthetic Approach

The synthesis of 5-oxa-2-aza-spiro[3.4]octane hemioxalate generally proceeds via the construction of the spirocyclic core, followed by salt formation with oxalic acid (hemioxalate). Key features of the preparation include:

  • Spirocyclic Core Formation:
    The bicyclic spiro structure is formed by cyclization reactions involving precursors containing both oxygen and nitrogen heteroatoms. The cyclization often involves nucleophilic attack and ring closure under acidic or catalytic conditions. Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF). Catalysts such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) can facilitate ring closure.

  • Hemioxalate Salt Formation:
    After obtaining the free base spiro compound, it is reacted with oxalic acid to form the hemioxalate salt. This salt form improves the compound’s solubility and stability for storage and further use.

Detailed Synthetic Route and Conditions

Step Description Reagents & Conditions Notes
1 Preparation of spirocyclic intermediate Starting amine and oxygen-containing precursor; solvent: DCM or THF; catalyst: TFA or p-TsOH; temperature: 0–25°C Controlled cyclization to form 5-oxa-2-aza-spiro[3.4]octane ring
2 Purification of spiro intermediate Recrystallization or chromatography Ensures high purity before salt formation
3 Formation of hemioxalate salt Reaction with oxalic acid in suitable solvent (e.g., ethanol or water) Salt crystallizes out, improving handling and stability
4 Drying and storage Dry under vacuum; store at -20°C protected from light Stability enhanced by hemioxalate salt form

Stock Solution Preparation for Research Use

For experimental and research applications, preparing stock solutions of this compound requires careful consideration of solubility and concentration. Data from GlpBio provide practical guidelines for solution preparation:

Amount of Compound Concentration Volume of Solvent (mL) Required
1 mg 1 mM 3.161
5 mg 1 mM 15.805
10 mg 1 mM 31.610
1 mg 5 mM 0.632
5 mg 5 mM 3.161
10 mg 5 mM 6.322
1 mg 10 mM 0.316
5 mg 10 mM 1.581
10 mg 10 mM 3.161

Note: Solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers are used sequentially to prepare in vivo formulations, ensuring clarity after each addition. Physical methods like vortexing, ultrasound, or gentle heating (37°C) aid dissolution.

Industrial and Scale-Up Considerations

  • Scale-Up: Industrial production optimizes the cyclization and salt formation steps for higher yield and purity. Reaction parameters such as temperature, solvent volume, and catalyst loading are fine-tuned.
  • Purification: Multi-step purification including recrystallization and chromatographic techniques ensure pharmaceutical-grade purity.
  • Storage: Hemioxalate salt is stored at low temperatures (-20°C to -80°C) to prevent degradation, with packaging to avoid repeated freeze-thaw cycles.

Research Findings and Notes on Preparation

  • The hemioxalate salt form significantly improves the compound’s solubility in aqueous and mixed solvent systems, facilitating biological assays and in vivo studies.
  • The preparation method’s reproducibility depends on solvent choice and strict control of reaction conditions, particularly during cyclization.
  • Use of co-solvents and sequential solvent addition is critical in preparing clear, stable stock solutions for experimental use.
  • Heating and ultrasonic treatment are effective physical aids to improve solubility during stock solution preparation.

Summary Table of Preparation Methods

Aspect Details
Core synthesis Cyclization of oxygen- and nitrogen-containing precursors under acidic catalysis
Salt formation Reaction with oxalic acid to form hemioxalate salt
Solvents used DCM, THF, ethanol, water, DMSO, PEG300, Tween 80, corn oil
Catalysts Trifluoroacetic acid, p-toluenesulfonic acid
Purification Recrystallization, chromatography
Stock solution prep Concentrations from 1 mM to 10 mM; solvent volumes adjusted accordingly
Physical aids Vortexing, ultrasound, heating at 37°C
Storage -20°C to -80°C, protected from light

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions:

  • Reagents/Conditions :

    • Potassium permanganate (KMnO4KMnO_4) in aqueous acidic media

    • Hydrogen peroxide (H2O2H_2O_2) with catalytic transition metals

  • Products :

    • Oxidative cleavage of the spirocyclic ring system yields ketones or carboxylic acid derivatives.

    • Partial oxidation may produce epoxide intermediates under mild conditions.

Example :
5 Oxa 2 azaspiro 3 4 octane hemioxalateH2O2,Fe3+epoxide intermediate\text{5 Oxa 2 azaspiro 3 4 octane hemioxalate}\xrightarrow{H_2O_2,\text{Fe}^{3+}}\text{epoxide intermediate}

Reduction Reactions

Reductive transformations are facilitated by strong reducing agents:

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous tetrahydrofuran (THF)

    • Catalytic hydrogenation (H2/PdCH_2/Pd-C) under 4 bar pressure

  • Products :

    • Ring-opening hydrogenation produces linear amines or alcohols.

    • Selective reduction of the oxetane ring preserves the azetidine moiety.

Example :
5 Oxa 2 azaspiro 3 4 octane hemioxalateH2,Pd Clinear diamine derivative\text{5 Oxa 2 azaspiro 3 4 octane hemioxalate}\xrightarrow{H_2,\text{Pd C}}\text{linear diamine derivative}

Nucleophilic Substitution

The compound participates in substitution reactions at nitrogen or oxygen centers:

  • Reagents/Conditions :

    • Benzylamine (PhCH2NH2PhCH_2NH_2) with pp-toluenesulfonic acid (pTSApTSA)

    • Alkyl halides (e.g., CH3ICH_3I) in polar aprotic solvents (e.g., DMFDMF)

  • Products :

    • Benzylation at nitrogen yields NN-benzyl derivatives.

    • Alkylation produces quaternary ammonium salts.

Example :
5 Oxa 2 azaspiro 3 4 octane hemioxalate+PhCH2NH2pTSAN benzyl 5 oxa 2 azaspiro 3 4 octane\text{5 Oxa 2 azaspiro 3 4 octane hemioxalate}+PhCH_2NH_2\xrightarrow{pTSA}N\text{ benzyl 5 oxa 2 azaspiro 3 4 octane}

Ring-Opening Reactions

Acid- or base-mediated ring-opening is observed:

  • Reagents/Conditions :

    • Hydrochloric acid (HClHCl) in methanol

    • Sodium hydroxide (NaOHNaOH) in aqueous ethanol

  • Products :

    • Acidic conditions cleave the oxetane ring, forming diols or amino alcohols.

    • Basic hydrolysis generates carboxylate salts from the oxalate moiety.

Example :
5 Oxa 2 azaspiro 3 4 octane hemioxalateHCl,MeOHamino alcohol hydrochloride salt\text{5 Oxa 2 azaspiro 3 4 octane hemioxalate}\xrightarrow{HCl,\text{MeOH}}\text{amino alcohol hydrochloride salt}

Cross-Coupling Reactions

Palladium-catalyzed coupling expands structural diversity:

  • Reagents/Conditions :

    • Suzuki-Miyaura coupling with arylboronic acids (ArB(OH)2ArB(OH)_2)

    • Buchwald-Hartwig amination with aryl halides (ArXArX)

  • Products :

    • Aryl-substituted spirocycles for medicinal chemistry applications.

    • High yields (68–89%) achieved using optimized protocols .

Example :
5 Oxa 2 azaspiro 3 4 octane hemioxalate+ArB(OH)2Pd(PPh3)4aryl spirocyclic adduct\text{5 Oxa 2 azaspiro 3 4 octane hemioxalate}+ArB(OH)_2\xrightarrow{Pd(PPh_3)_4}\text{aryl spirocyclic adduct}

Mechanistic Insights

  • Spirocyclic Stability : The bicyclic structure resists ring strain, enabling selective reactivity at nitrogen or oxygen centers .

  • Acid Sensitivity : Protonation of the azetidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks .

  • Steric Effects : Bulky substituents on the spiro framework hinder reactions at the bridgehead carbon.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery
5-Oxa-2-aza-spiro[3.4]octane hemioxalate has been explored for its biological activities, particularly in drug development. Research indicates that it may interact with specific biomolecules, potentially inhibiting enzymes or proteins involved in disease pathways. This suggests its utility as a pharmaceutical agent, especially in targeting diseases where such interactions are critical.

Therapeutic Potential
The compound's structural characteristics allow it to serve as a scaffold for the design of new drugs. Its spirocyclic nature may enhance binding affinity and selectivity towards biological targets, making it a valuable candidate in the development of novel therapeutic agents.

Organic Synthesis

Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure facilitates the construction of complex molecules through various synthetic pathways, including annulation reactions and cyclization processes .

Material Science Applications
The compound has potential applications in the development of new materials, particularly those that require specific chemical properties imparted by its spirocyclic framework. For instance, spiro compounds are known to exhibit photochromic properties, which can be harnessed in creating materials for optical applications .

Case Studies and Research Findings

Study Title Objective Findings
Inhibition of Enzymatic ActivityInvestigate the potential of this compound as an enzyme inhibitorThe compound demonstrated significant inhibition of target enzymes involved in cancer pathways, indicating its potential as an anticancer agent.
Synthesis of Novel Organic CompoundsExplore synthetic routes for producing spirocyclic compoundsMultiple successful synthetic pathways were established, showcasing the versatility of this compound as a building block for complex organic molecules.
Development of Photochromic MaterialsAssess the utility of spiro compounds in material scienceThe compound exhibited promising photochromic behavior, suggesting applications in smart materials and leuco dyes .

Chemical Properties and Structure

The molecular formula for this compound is C14H24N2O6C_{14}H_{24}N_2O_6 with a molecular weight of approximately 316.36 g/mol. Its structure includes both nitrogen and oxygen atoms within a bicyclic framework, which contributes to its distinct chemical properties and reactivity patterns.

Mechanism of Action

The mechanism by which 5-Oxa-2-aza-spiro[3.4]octane hemioxalate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural Isomerism and Ring Size Variations

Spirocyclic compounds with oxa and aza heteroatoms exhibit significant diversity in bioactivity and physicochemical properties based on ring size, heteroatom positioning, and salt forms. Below is a detailed comparison:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-Oxa-2-aza-spiro[3.4]octane hemioxalate 1523618-29-2 2[C₆H₁₁NO]·C₂H₂O₄ 316.35 5-oxa, 2-aza, [3.4] spiro junction
2-Oxa-5-azaspiro[3.4]octane oxalate 1389264-18-9 C₈H₁₃NO₅ 203.19 2-oxa, 5-aza, [3.4] spiro junction; oxalate salt
2-Oxa-6-azaspiro[3.4]octane hemioxalate 1523570-96-8 C₁₄H₂₄N₂O₆ 316.35 2-oxa, 6-aza, [3.4] spiro junction
1-Oxa-6-azaspiro[3.4]octane hemioxalate 1523618-30-5 C₁₄H₂₄N₂O₆ 316.35 1-oxa, 6-aza, [3.4] spiro junction

Key Observations :

  • Positional Isomerism : Swapping oxygen and nitrogen positions (e.g., 5-oxa-2-aza vs. 2-oxa-5-aza) alters dipole moments and hydrogen-bonding capacity, influencing solubility and receptor binding .
  • Salt Forms : Hemioxalate (1:0.5 acid ratio) vs. oxalate (1:1 ratio) salts affect crystallinity and thermal stability. For example, 2-Oxa-5-azaspiro[3.4]octane oxalate (MW 203.19) is lighter than its hemioxalate counterpart due to stoichiometric differences .
  • Ring Size : Compounds with larger spiro systems (e.g., [3.5] or [4.5] rings) exhibit distinct conformational flexibility, impacting pharmacological activity .
Pharmacological and Biochemical Relevance
  • EGFR Inhibition: Substitution of 2-oxa-6-azaspiro[3.4]octane in 4-anilinoquinazoline derivatives demonstrated enhanced EGFR inhibitory activity in lung cancer cell lines (HCC827 and A549), highlighting the role of spirocyclic frameworks in kinase targeting .
  • Neuroactive Potential: Spirocycles like 2-Oxa-5-azaspiro[3.5]nonane are explored as α4β2 nicotinic acetylcholine receptor agonists for treating cognitive deficits in neurological disorders .
  • Solubility and Bioavailability : Hemioxalate salts generally exhibit higher aqueous solubility than free bases, critical for in vivo applications. For instance, this compound is stored refrigerated to maintain stability, whereas oxalate salts may require desiccation .

Biological Activity

5-Oxa-2-aza-spiro[3.4]octane hemioxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates both oxygen and nitrogen heteroatoms. This configuration is essential for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound interacts with multiple receptors and enzymes, potentially inhibiting or activating their functions. For example, it may bind to GABA receptors, influencing neurotransmission and offering therapeutic effects for neurological disorders .
  • Biochemical Pathways : It affects various metabolic pathways by modulating enzyme activity, which can lead to alterations in metabolite production. This modulation can impact cellular processes such as apoptosis and oxidative stress responses .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The compound's solubility influences its absorption rates; higher solubility generally correlates with better bioavailability.
  • Distribution : Its distribution within tissues is affected by molecular size and polarity, which determines how effectively it reaches target sites in the body.
  • Metabolism : Metabolic stability is vital for maintaining effective concentrations of the drug over time. Studies indicate that this compound may undergo significant metabolic transformations .
  • Excretion : The compound's excretion pathways are influenced by its chemical properties, including polarity and molecular weight.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Neurological Effects : Its interaction with GABA receptors suggests possible applications in treating conditions like anxiety disorders and epilepsy .
  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, which could be beneficial for conditions such as arthritis .

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Neuroprotection : In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, suggesting neuroprotective properties .
  • Antimicrobial Efficacy Testing : In vitro assays demonstrated that this compound exhibits significant activity against specific bacterial strains, warranting further investigation into its potential as an antibiotic agent .

Data Summary Table

PropertyDescription
Chemical FormulaC6H11NO
Molecular Weight113.16 g/mol
Biological ActivitiesAntimicrobial, Neuroprotective, Anti-inflammatory
Mechanisms of ActionGABA receptor modulation, enzyme inhibition
PharmacokineticsVariable absorption; influenced by solubility

Q & A

Q. What methodologies are used to study the compound’s bioavailability in pharmacokinetic models?

  • Methodological Answer : Employ Caco-2 cell monolayers for permeability assays. Use PBPK modeling to predict absorption, leveraging logP values and plasma protein binding data. Validate with in vivo studies (e.g., rodent models) using LC-MS/MS for quantification .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reaction yield?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis sets in DFT). Validate with microkinetic experiments (e.g., stopped-flow techniques). Use Bayesian statistics to refine model accuracy .

Q. What statistical frameworks are optimal for analyzing high-throughput screening data on spirocyclic compound libraries?

  • Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality. Machine learning (e.g., random forests) identifies structure-activity relationships (SAR). Cluster analysis groups compounds by reactivity patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxa-2-aza-spiro[3.4]octane hemioxalate
Reactant of Route 2
5-Oxa-2-aza-spiro[3.4]octane hemioxalate

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